
2-(1,3-Dioxolan-2-YL)isonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxolan-2-YL)isonicotinaldehyde: is an organic compound that features a dioxolane ring attached to an isonicotinaldehyde moiety The dioxolane ring is a five-membered ring containing two oxygen atoms, while isonicotinaldehyde is a derivative of pyridine with an aldehyde group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde typically involves the formation of the dioxolane ring through the acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products:
Oxidation: 2-(1,3-Dioxolan-2-YL)isonicotinic acid.
Reduction: 2-(1,3-Dioxolan-2-YL)isonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its dioxolane ring can serve as a protecting group for aldehydes and ketones .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug design and development. It can be used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications .
作用機序
The mechanism of action of 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The dioxolane ring can act as a protecting group, preventing unwanted reactions at the aldehyde site during multi-step syntheses .
類似化合物との比較
1,3-Dioxolane: A simpler compound with a similar ring structure but without the isonicotinaldehyde moiety.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-(1,3-Dioxolan-2-yl)furan: Another compound with a dioxolane ring but attached to a furan ring instead of isonicotinaldehyde.
Uniqueness: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde is unique due to the presence of both the dioxolane ring and the isonicotinaldehyde moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and potential pharmaceutical development.
特性
CAS番号 |
1211587-18-6 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
2-(1,3-dioxolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-7-1-2-10-8(5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
InChIキー |
NBSNTZGONDELPL-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=NC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


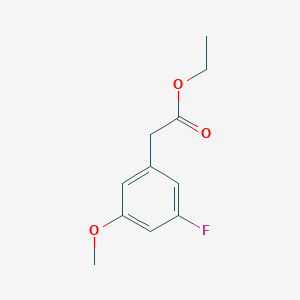
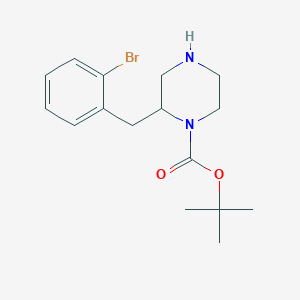

![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)


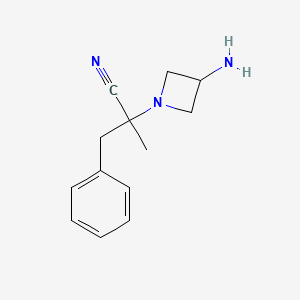

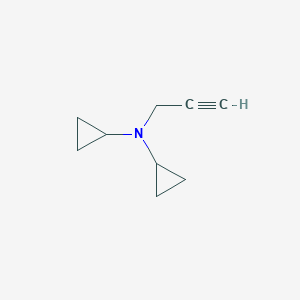
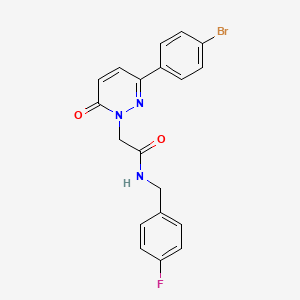
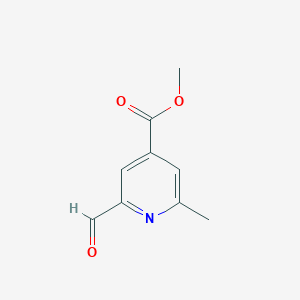
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
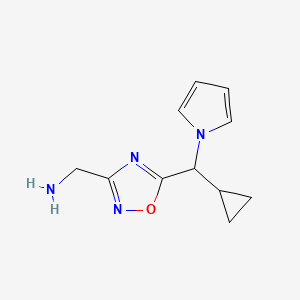
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
